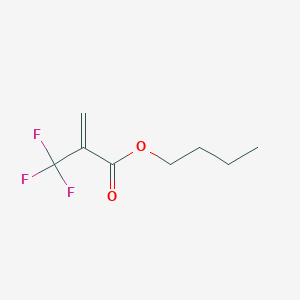
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is an organic compound that belongs to the class of chlorinated hydrocarbons. These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure. Chlorinated hydrocarbons are often used in various industrial applications due to their chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene typically involves the chlorination of a suitable precursor compound. The reaction conditions may include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions. Catalysts such as iron or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. Safety measures are essential to prevent the release of chlorine gas into the environment.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to various degrees of chlorination.
Aplicaciones Científicas De Investigación
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene may have applications in several fields, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include the activation or inhibition of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloroethane: A widely used chlorinated hydrocarbon with applications in the production of vinyl chloride.
1,1,1-Trichloroethane: Used as a solvent and in the production of other chemicals.
Chloroform: Known for its use as an anesthetic and solvent.
Uniqueness
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is unique due to its specific molecular structure, which may confer distinct chemical and physical properties
Propiedades
Número CAS |
112642-59-8 |
|---|---|
Fórmula molecular |
C10H15Cl3 |
Peso molecular |
241.6 g/mol |
Nombre IUPAC |
1,8-dichloro-6-(chloromethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C10H15Cl3/c1-9(7-12)3-2-4-10(8-13)5-6-11/h3,5H,2,4,6-8H2,1H3 |
Clave InChI |
BEWXKOHVUWVSFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCl)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


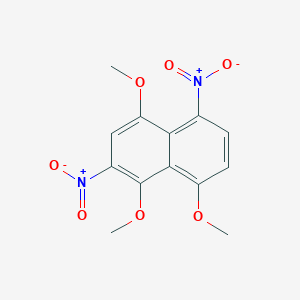

![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
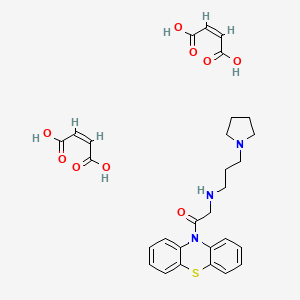
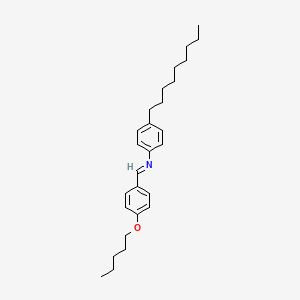
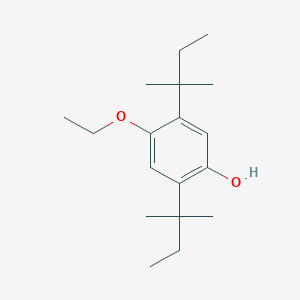
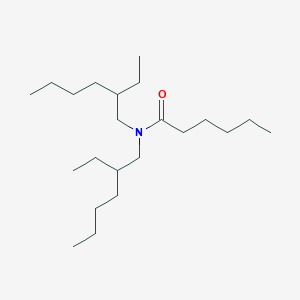
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
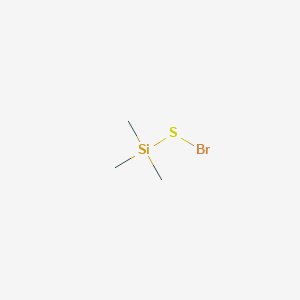
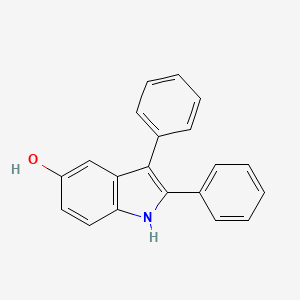
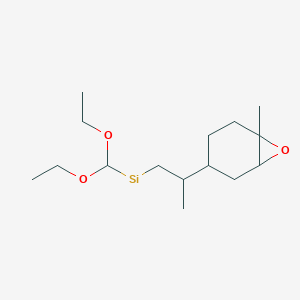

![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
